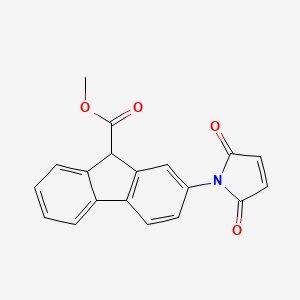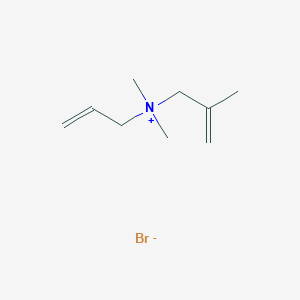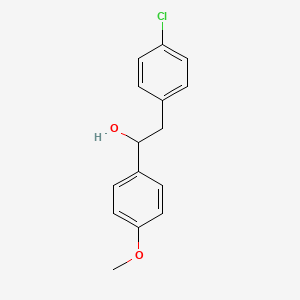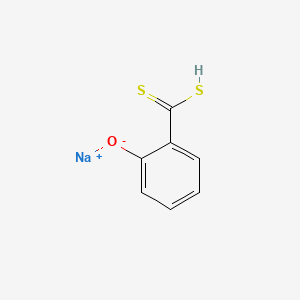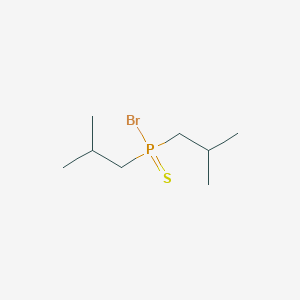
Bis(2-methylpropyl)phosphinothioic bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)phosphinothioic bromide is a chemical compound with the molecular formula C8H18BrPS It is a phosphinothioic bromide derivative, characterized by the presence of a phosphorus-sulfur bond and two 2-methylpropyl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)phosphinothioic bromide typically involves the reaction of phosphorus tribromide (PBr3) with 2-methylpropyl alcohol (isobutanol) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then converted to the phosphinothioic bromide by the addition of sulfur.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl)phosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxides.
Reduction: Reduction reactions can convert it to phosphinothioic hydrides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphinothioic oxides.
Reduction: Phosphinothioic hydrides.
Substitution: Various substituted phosphinothioic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl)phosphinothioic bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl)phosphinothioic bromide involves its interaction with molecular targets through its reactive phosphorus-sulfur bond. This bond can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the electronic and steric effects of the 2-methylpropyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methylpropyl)phosphinothioic chloride: Similar structure but with a chlorine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic iodide: Similar structure but with an iodine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(2-methylpropyl)phosphinothioic bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it suitable for certain reactions and applications where other halogen derivatives may not be as effective.
Propiedades
Número CAS |
4652-20-4 |
|---|---|
Fórmula molecular |
C8H18BrPS |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
bromo-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H18BrPS/c1-7(2)5-10(9,11)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ILIIQXCPKPFFBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(=S)(CC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)

![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
